Penta-O-galloyl-I(2)-D-glucose hydrate
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Overview
Description
Penta-O-galloyl-I(2)-D-glucose hydrate is a polyphenolic compound known for its significant biological activities. It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is composed of a glucose molecule esterified with five gallic acid units. It is found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-galloyl-I(2)-D-glucose hydrate typically involves the esterification of glucose with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include methanol, ethanol, or acetone.
Reaction Time: The reaction can take several hours to complete.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Penta-O-galloyl-I(2)-D-glucose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The hydroxyl groups in the gallic acid units can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds.
Substitution Products: Esterified or etherified derivatives.
Scientific Research Applications
Penta-O-galloyl-I(2)-D-glucose hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic chemistry and tannin interactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant and anticancer properties.
Ellagic Acid: Found in fruits like pomegranates and berries, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A type of tannin found in various plants, used as an astringent and antioxidant.
Uniqueness
Penta-O-galloyl-I(2)-D-glucose hydrate is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its multiple gallic acid units provide strong antioxidant properties, making it more potent compared to similar compounds.
Properties
Molecular Formula |
C41H34O27 |
---|---|
Molecular Weight |
958.7 g/mol |
IUPAC Name |
[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate |
InChI |
InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1 |
InChI Key |
JCJIMLXECAATFH-YUUKOJDWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
Origin of Product |
United States |
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